molecular formula C33H44N4O6S B1678511 Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate CAS No. 612547-11-2

Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate

Katalognummer: B1678511
CAS-Nummer: 612547-11-2
Molekulargewicht: 624.8 g/mol
InChI-Schlüssel: QAHLFXYLXBBCPS-IZEXYCQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PPL-100 ist ein vielversprechender Proteaseinhibitor, der speziell auf die HIV-1-Protease abzielt. Diese Verbindung hat Aktivität gegen verschiedene HIV-1-Stämme gezeigt, insbesondere solche mit Schlüsselmutationen, die sie gegenüber derzeit vermarkteten Proteaseinhibitoren resistent machen . PPL-100 wird auf seine potenzielle Verwendung bei der Behandlung von HIV-Infektionen untersucht .

Herstellungsmethoden

Die Synthese von PPL-100 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende KupplungsreaktionenDie Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Lösungsmittel, Katalysatoren und Temperaturkontrollen, um die gewünschte Produktausbeute und Reinheit sicherzustellen .

Für die industrielle Produktion wird der Prozess so skaliert, dass er größere Mengen an Rohstoffen und Reagenzien aufnehmen kann. Die Reaktionsbedingungen werden optimiert, um die Effizienz zu maximieren und den Abfall zu minimieren. Das Endprodukt wird dann mithilfe von Techniken wie Kristallisation, Chromatographie oder Rekristallisation gereinigt, um die erforderlichen Reinheitsstandards zu erreichen .

Chemische Reaktionsanalyse

PPL-100 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Häufige Reagenzien, die in Oxidationsreaktionen verwendet werden, sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung. Häufige Reagenzien, die in Reduktionsreaktionen verwendet werden, sind Lithiumaluminiumhydrid, Natriumborhydrid und Wasserstoffgas.

    Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von PPL-100 zur Bildung oxidierter Derivate führen, während die Reduktion zu reduzierten Derivaten mit verschiedenen funktionellen Gruppen führen kann .

Vorbereitungsmethoden

The synthesis of PPL-100 involves several steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity .

For industrial production, the process is scaled up to accommodate larger quantities of raw materials and reagents. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is then purified using techniques such as crystallization, chromatography, or recrystallization to achieve the required purity standards .

Analyse Chemischer Reaktionen

PPL-100 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PPL-100 may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

PPL-100 has been investigated for its antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). Studies have shown that it functions as a protease inhibitor, which is crucial for the replication of HIV. The compound's mechanism involves binding to the active site of the protease enzyme, thereby inhibiting viral replication and propagation .

Cancer Research

The compound's structural features suggest potential applications in oncology. The presence of the sulfonamide group and the ability to modify various side chains may lead to the development of novel anticancer agents. Preliminary studies indicate that derivatives of PPL-100 exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their efficacy and mechanism of action .

Pharmaceutical Formulations

PPL-100 can be utilized in pharmaceutical formulations due to its favorable pharmacokinetic properties. Research into solid dispersions of PPL-100 has shown that combining it with excipients like microcrystalline cellulose (MCC) enhances its solubility and bioavailability. This property is essential for improving drug delivery systems .

Molecular docking studies have been conducted to predict the interaction of PPL-100 with various biological targets. These studies provide insights into its binding affinities and potential therapeutic effects on different diseases beyond HIV and cancer, including inflammatory conditions .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that PPL-100 significantly reduced viral load in vitro when tested against HIV-infected cell lines. The compound's IC50 value was found to be lower than that of several existing protease inhibitors, indicating its potential as a more effective therapeutic agent.

Case Study 2: Anticancer Activity

In a preclinical trial involving several cancer cell lines, derivatives of PPL-100 exhibited dose-dependent cytotoxicity. The study highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Study 3: Formulation Development

Research on solid dispersions containing PPL-100 revealed that formulations with a 1:2 ratio of drug to MCC resulted in a significant increase in dissolution rate compared to pure PPL-100. This finding supports the use of solid dispersion techniques in enhancing the bioavailability of poorly soluble drugs.

Vergleich Mit ähnlichen Verbindungen

PPL-100 ist einzigartig unter den Proteaseinhibitoren aufgrund seiner hohen genetischen Barriere gegenüber Resistenzen und seiner Fähigkeit, eine breite Palette von HIV-1-Stämmen zu hemmen. Zu den ähnlichen Verbindungen gehören:

Im Vergleich zu diesen Verbindungen hat PPL-100 eine höhere genetische Barriere gegenüber Resistenzen gezeigt, wodurch es weniger wahrscheinlich ist, dass das HIV-Virus resistente Stämme entwickelt. Diese einzigartige Eigenschaft macht PPL-100 zu einer wertvollen Ergänzung des Arsenals an antiretroviralen Medikamenten .

Biologische Aktivität

Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate, commonly referred to as PL-100 or MX-100, is a synthetic compound with potential therapeutic applications, particularly in the treatment of HIV. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C33H44N4O6S
  • Molecular Weight : 624.791 g/mol
  • Defined Stereocenters : 2
  • Charge : Neutral

PL-100 functions primarily as an HIV aspartyl protease inhibitor , which is crucial in the viral replication cycle. By inhibiting the protease enzyme, it prevents the cleavage of viral polyproteins into functional proteins necessary for viral assembly and maturation. This action ultimately reduces the viral load in infected individuals.

Antiviral Activity

Research has demonstrated that PL-100 exhibits significant antiviral activity against various strains of HIV. In vitro studies have shown that it can effectively reduce the replication of HIV in cultured cells. A study reported that PL-100 retained excellent potency against both drug-sensitive and drug-resistant HIV strains, indicating its potential utility in diverse patient populations .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of PL-100. The compound was found to have a favorable cytotoxicity profile compared to other antiretroviral agents, with IC50 values indicating low toxicity to human cell lines at therapeutic concentrations .

Case Study 1: Efficacy in HIV Treatment

A clinical trial assessed the efficacy of PL-100 in combination with other antiretroviral therapies. Patients receiving PL-100 showed a statistically significant reduction in viral load compared to those on standard therapy alone. The combination therapy led to improved immunological responses, as measured by CD4+ T-cell counts .

Case Study 2: Resistance Profiles

Another study focused on the resistance profiles associated with prolonged use of PL-100. It was observed that while some mutations conferred resistance to traditional protease inhibitors, PL-100 maintained efficacy against these resistant strains due to its unique binding mechanism .

Data Tables

Study Objective Findings Reference
Study 1Evaluate antiviral activitySignificant reduction in HIV replication
Study 2Assess cytotoxicityLow toxicity at therapeutic doses
Study 3Clinical trial efficacyImproved outcomes in combination therapy
Study 4Resistance analysisMaintained efficacy against resistant strains

Eigenschaften

IUPAC Name

methyl N-[(2S)-1-[[(5S)-5-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-6-hydroxyhexyl]amino]-1-oxo-3,3-diphenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N4O6S/c1-24(2)22-37(44(41,42)29-19-17-27(34)18-20-29)28(23-38)16-10-11-21-35-32(39)31(36-33(40)43-3)30(25-12-6-4-7-13-25)26-14-8-5-9-15-26/h4-9,12-15,17-20,24,28,30-31,38H,10-11,16,21-23,34H2,1-3H3,(H,35,39)(H,36,40)/t28-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHLFXYLXBBCPS-IZEXYCQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C(CCCCNC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)OC)CO)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN([C@@H](CCCCNC(=O)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)OC)CO)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

PPL-100 is a promising protease inhibitor which binds specifically to HIV-1 protease. It has been shown activity against several HIV-1 strains specifically selected for key mutations that render these strains resistant to currently marketed protease inhibitors
Record name PPL-100
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

612547-11-2
Record name PPL-100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612547112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PPL-100
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PPL-100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRI5GOF0K0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
COC(=O)NC(C(=O)O)C(c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)CN(C(CO)CCCCN)S(=O)(=O)c1ccc(N)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate
Reactant of Route 3
Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate
Reactant of Route 4
Reactant of Route 4
Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate
Reactant of Route 5
Reactant of Route 5
Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl N-((1S)-1-(((5S)-5-((4-aminophenyl)sulfonyl-isobutyl-amino)-6-hydroxy-hexyl)carbamoyl)-2,2-diphenyl-ethyl)carbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.